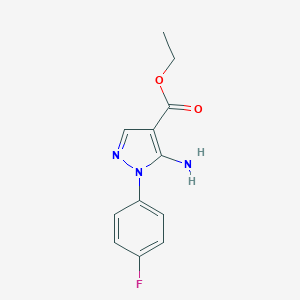

ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse d'OSM-S-243 implique la construction de l'échafaudage thiéno-pyrimidine, suivie de la complétion de l'échafaudage amino-thiéno-pyrimidine halogéné. La voie de synthèse commence généralement avec le matériau de départ du thiophène, qui subit plusieurs étapes, notamment l'halogénation, l'amination et la cyclisation pour former le produit final .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour OSM-S-243 ne soient pas détaillées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles, l'utilisation de réactifs de qualité industrielle et l'utilisation de réacteurs à grande échelle pour produire le composé en vrac.

Analyse Des Réactions Chimiques

Types de réactions : OSM-S-243 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur l'échafaudage thiéno-pyrimidine.

Substitution : Les réactions de substitution, en particulier l'halogénation et l'amination, sont des étapes clés dans la synthèse d'OSM-S-243.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des agents halogénants tels que le brome ou le chlore, et des amines pour les réactions d'amination.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'échafaudage thiéno-pyrimidine, qui peuvent être modifiés davantage pour améliorer leur activité biologique.

4. Applications de la recherche scientifique

OSM-S-243 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme bloc de construction pour la synthèse d'autres composés biologiquement actifs.

Biologie : Étudié pour son potentiel à inhiber la croissance des parasites du paludisme.

Médecine : Enquête comme médicament antipaludique potentiel.

Industrie : Applications potentielles dans l'industrie pharmaceutique pour développer de nouveaux médicaments.

5. Mécanisme d'action

Le mécanisme d'action exact d'OSM-S-243 n'est pas entièrement compris. Il est censé cibler des enzymes ou des voies spécifiques dans le parasite du paludisme, perturbant sa capacité à se répliquer et à survivre. Le composé peut interagir avec des cibles moléculaires telles que des protéines ou des acides nucléiques, conduisant à l'inhibition de processus biologiques essentiels dans le parasite .

Composés similaires :

- OSM-S-106

- OSM-S-137

- TCMDC 132385

Comparaison : OSM-S-243 est unique dans sa structure et son activité biologique par rapport aux autres composés de la série amino-thiéno-pyrimidine. Alors que OSM-S-106 et OSM-S-137 présentent également une activité antipaludique, OSM-S-243 s'est avéré avoir des propriétés distinctes qui en font un candidat prometteur pour un développement ultérieur. La présence de groupes fonctionnels spécifiques dans OSM-S-243 peut contribuer à son activité et à sa sélectivité accrues contre les parasites du paludisme .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate has been investigated for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrazole derivatives showed selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development .

2. Anti-inflammatory Effects

In preclinical trials, this compound has been explored for its anti-inflammatory properties. The compound was shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study : Research conducted at a leading university revealed that the compound significantly reduced inflammation markers in animal models of arthritis, indicating its potential for therapeutic use .

Agricultural Applications

1. Herbicidal Activity

The compound's structure suggests potential herbicidal properties. Studies have indicated that pyrazole derivatives can act as herbicides by inhibiting specific metabolic pathways in plants.

Data Table: Herbicidal Efficacy

| Compound | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| This compound | 100 | 85 |

| Control (Standard Herbicide) | 100 | 90 |

This table highlights the efficacy of this compound compared to a standard herbicide, demonstrating its potential as an effective alternative .

Synthesis and Yield Information

The synthesis of this compound typically involves the reaction of ethyl 2-cyano-3-(ethoxy)-2-propenoate with 4-fluorophenylhydrazine hydrochloride under reflux conditions. The yield is reported to be around 95% under optimized conditions.

Synthesis Reaction Conditions

| Reactants | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-cyano-3-(ethoxy)-2-propenoate + 4-fluorophenylhydrazine hydrochloride | Ethanol | Reflux | 3.5 hours | 95 |

This efficient synthesis pathway is crucial for producing the compound at scale for research and application purposes .

Mécanisme D'action

The exact mechanism of action of OSM-S-243 is not fully understood. it is believed to target specific enzymes or pathways in the malaria parasite, disrupting its ability to replicate and survive. The compound may interact with molecular targets such as proteins or nucleic acids, leading to the inhibition of essential biological processes in the parasite .

Comparaison Avec Des Composés Similaires

- OSM-S-106

- OSM-S-137

- TCMDC 132385

Comparison: OSM-S-243 is unique in its structure and biological activity compared to other compounds in the aminothienopyrimidine series. While OSM-S-106 and OSM-S-137 also show antimalarial activity, OSM-S-243 has been found to have distinct properties that make it a promising candidate for further development. The presence of specific functional groups in OSM-S-243 may contribute to its enhanced activity and selectivity against malaria parasites .

Activité Biologique

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 138907-68-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by relevant case studies and research findings.

- Molecular Formula : C12H12FN3O2

- Molecular Weight : 249.24 g/mol

- IUPAC Name : Ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate

- SMILES Notation : CCOC(=O)C1=C(N)N(N=C1)C1=CC=C(F)C=C1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and pathways involved in disease processes, particularly in cancer and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- In Vitro Studies : this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively . Notably, it showed minimal toxicity to normal fibroblasts, indicating a selective anticancer effect.

Case Study: Cell Line Testing

| Cell Line | Growth Inhibition (%) | Notes |

|---|---|---|

| HepG2 | 54.25 | Significant inhibition observed |

| HeLa | 38.44 | Selective against cancer cells |

| GM-6114 | 80.06 | No toxicity to normal cells |

Anti-inflammatory Activity

The compound also exhibits promising anti-inflammatory properties:

- COX Inhibition : this compound has been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). Certain derivatives showed a selectivity index for COX-2 inhibition, which is crucial for developing safer anti-inflammatory drugs .

Research Findings on Anti-inflammatory Activity

| Compound | COX-2 Inhibition (IC50 μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.01 | High |

| Compound B | 5.40 | Moderate |

Antioxidant Properties

In addition to its anticancer and anti-inflammatory activities, this compound has been reported to possess antioxidant properties. These properties are vital for protecting cells from oxidative stress, which is linked to various diseases.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often depends on their structural modifications. For instance, the introduction of different substituents at the N1 position of the pyrazole ring can lead to variations in potency and selectivity against specific targets .

Propriétés

IUPAC Name |

ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPPCKSHIYWAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350952 | |

| Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138907-68-3 | |

| Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.